molecular formula C11H10N2OS B1215630 Benzylthiouracil CAS No. 6336-50-1

Benzylthiouracil

Cat. No.: B1215630
CAS No.: 6336-50-1
M. Wt: 218.28 g/mol
InChI Key: PNXBXCRWXNESOV-UHFFFAOYSA-N
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Scientific Research Applications

Benzylthiouracil has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a model compound for studying thioamide chemistry.

    Biology: Investigated for its effects on thyroid hormone production and its potential use in studying thyroid-related disorders.

    Medicine: Primarily used in the treatment of hyperthyroidism and related conditions. It has also been studied for its potential use in treating other diseases involving thyroid hormone dysregulation.

    Industry: Used in the production of pharmaceuticals and as an intermediate in the synthesis of other chemical compounds.

Safety and Hazards

Benzylthiouracil has been associated with severe adverse effects, notably vasculitis and subsequent ANCA-positive glomerulonephritis, as well as isolated reports of lung damage . It may also increase the anticoagulant activities of certain drugs .

Biochemical Analysis

Biochemical Properties

Benzylthiouracil plays a crucial role in biochemical reactions by inhibiting the enzyme thyroid peroxidase. This enzyme is responsible for the iodination of tyrosine residues in thyroglobulin, a key step in the synthesis of thyroid hormones . By inhibiting thyroid peroxidase, this compound effectively reduces the production of thyroxine (T4) and triiodothyronine (T3). Additionally, this compound interacts with other biomolecules such as hydrogen peroxide, which is required for the iodination process .

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. In thyroid cells, it inhibits the synthesis of thyroid hormones, leading to a decrease in thyroid hormone levels in the bloodstream . This reduction in thyroid hormones impacts cell signaling pathways, gene expression, and cellular metabolism. For instance, the decreased levels of T3 and T4 result in reduced metabolic rate and oxygen consumption in cells . Furthermore, this compound has been associated with adverse effects such as vasculitis and ANCA-positive glomerulonephritis .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the heme group of thyroid peroxidase, thereby inhibiting the enzyme’s activity . This inhibition prevents the oxidation of iodide to iodine, a critical step in the synthesis of thyroid hormones. Additionally, this compound may interfere with the coupling of iodotyrosine residues to form T3 and T4 . These actions collectively reduce the production of thyroid hormones and alleviate the symptoms of hyperthyroidism.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its degradation can occur under extreme conditions such as high temperature or prolonged exposure to light . Long-term studies have shown that this compound can lead to persistent changes in cellular function, including alterations in gene expression and enzyme activity . These effects are particularly evident in in vitro and in vivo studies involving thyroid cells.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At therapeutic doses, this compound effectively reduces thyroid hormone levels and alleviates symptoms of hyperthyroidism . At high doses, it can cause toxic effects such as hepatotoxicity and bone marrow suppression . Threshold effects have been observed, where low doses may not produce significant therapeutic effects, while high doses can lead to adverse outcomes .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily related to its role in inhibiting thyroid hormone synthesis . It interacts with enzymes such as thyroid peroxidase and hydrogen peroxide, which are essential for the iodination of thyroglobulin . Additionally, this compound may affect metabolic flux and metabolite levels by altering the production of thyroid hormones, which play a crucial role in regulating metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It is absorbed in the gastrointestinal tract and distributed via the bloodstream to target tissues, primarily the thyroid gland . This compound may interact with transporters and binding proteins that facilitate its uptake and accumulation in thyroid cells . This localization is essential for its therapeutic effects in reducing thyroid hormone synthesis .

Subcellular Localization

The subcellular localization of this compound is primarily within the thyroid gland, where it exerts its inhibitory effects on thyroid peroxidase . The compound may be directed to specific compartments or organelles within thyroid cells through targeting signals or post-translational modifications . This localization is crucial for its activity in inhibiting thyroid hormone synthesis and alleviating hyperthyroidism symptoms .

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzylthiouracil can be synthesized through various methods. One common synthetic route involves the reaction of thiourea with benzyl chloride in the presence of a base. The reaction typically proceeds under mild conditions, yielding this compound as the primary product .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization and purification to obtain the final product suitable for pharmaceutical use .

Chemical Reactions Analysis

Types of Reactions

Benzylthiouracil undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions typically occur under controlled conditions to ensure selectivity and yield .

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and substituted this compound compounds. These products can have different pharmacological properties and applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique in its higher potency compared to thiouracil and methylthiouracil. It is also known for its specific adverse effects, such as vasculitis and ANCA-positive glomerulonephritis, which are less common with other thioamide compounds .

Properties

IUPAC Name

6-benzyl-2-sulfanylidene-1H-pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C11H10N2OS/c14-10-7-9(12-11(15)13-10)6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H2,12,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNXBXCRWXNESOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=CC(=O)NC(=S)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30873587
Record name 6-Benzyl-2-thiouracil
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Molecular Weight

218.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

6336-50-1
Record name 6-Benzyl-2-thiouracil
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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